4-Amino-3-bromobenzamide chemical structure and properties
4-Amino-3-bromobenzamide chemical structure and properties
An In-depth Technical Guide to 4-Amino-3-bromobenzamide: A Key Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-Amino-3-bromobenzamide, a substituted aromatic amide of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, spectroscopic characteristics, synthesis, and, most critically, its role as a pivotal building block in the synthesis of targeted therapeutics, such as Poly (ADP-ribose) polymerase (PARP) inhibitors.
Chemical Identity and Molecular Structure
4-Amino-3-bromobenzamide is a derivative of benzamide featuring an amino group at position 4 and a bromine atom at position 3 of the benzene ring. This specific arrangement of functional groups—a primary amine, a halogen, and a primary amide—makes it a versatile synthon for constructing complex molecular architectures.
The structural attributes and identifiers of 4-Amino-3-bromobenzamide are summarized below.
| Identifier | Value |
| IUPAC Name | 4-amino-3-bromobenzamide |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| Monoisotopic Mass | 213.974 g/mol [1] |
| SMILES | C1=CC(=C(C=C1C(=O)N)Br)N |
| InChI | InChI=1S/C7H7BrN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11)[1] |
| InChIKey | JEZZLUBVYLEUIH-UHFFFAOYSA-N[1] |
digraph "4_Amino_3_bromobenzamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_amide [label="C", pos="2.5,0!"]; O_amide [label="O", pos="3.0,-0.8!"]; N_amide [label="NH₂", pos="3.0,0.8!"]; Br3 [label="Br", pos="-1.7,-1.2!"]; N4 [label="NH₂", pos="-1.7,1.2!"];
// Aromatic ring bonds C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;
// Substituent bonds C1 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; C3 -- Br3; C4 -- N4;
// Position the nodes for a benzene ring C1 [pos="1.2,0!"]; C2 [pos="0.6,1.0!"]; C3 [pos="-0.6,1.0!"]; C4 [pos="-1.2,0!"]; C5 [pos="-0.6,-1.0!"]; C6 [pos="0.6,-1.0!"]; }
Caption: Chemical structure of 4-Amino-3-bromobenzamide.
Physicochemical Properties
While extensive experimental data for 4-Amino-3-bromobenzamide is not widely published, its properties can be reliably inferred from its structure and comparison with closely related analogs. The presence of both amino and amide groups allows for significant hydrogen bonding, suggesting a high melting point and low solubility in nonpolar solvents.
| Property | Value/Observation | Reference/Justification |
| Appearance | Expected to be an off-white to light-yellow crystalline solid. | Based on analogs like 3-Bromobenzamide.[2] |
| Melting Point | Not experimentally reported. Likely >180 °C. | Analogs: 4-Bromobenzamide (190-193 °C)[3], 3-Aminobenzamide (115-116 °C)[4]. The combination of both groups is expected to increase lattice energy. |
| Solubility | Poorly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | Based on the properties of similar benzamides.[2] |
| pKa | The amino group is weakly basic. | The electron-withdrawing effect of the amide and bromo groups reduces the basicity of the aniline nitrogen. |
Spectroscopic Analysis: A Predictive Guide
Spectroscopic data is crucial for the identification and quality control of chemical compounds. Below is an expert analysis of the expected spectral features for 4-Amino-3-bromobenzamide, grounded in the established principles of NMR, IR, and Mass Spectrometry.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and amide/amino protons. The spectrum would be best acquired in a solvent like DMSO-d₆, which facilitates the observation of exchangeable N-H protons.
-
Aromatic Protons (3H):
-
H-5: This proton is ortho to the amino group and meta to the amide. It will likely appear as a doublet around 6.7-6.9 ppm.
-
H-6: This proton is ortho to the amide group and meta to the amino group. It is expected to be a doublet of doublets, shifted downfield to approximately 7.2-7.4 ppm.
-
H-2: This proton is ortho to both the amide and the bromine atom, leading to a significant downfield shift. It should appear as a doublet around 7.8-8.0 ppm.
-
-
Amino Protons (-NH₂): A broad singlet integrating to 2H is expected around 5.5-6.0 ppm. Its chemical shift is highly dependent on solvent and concentration.
-
Amide Protons (-CONH₂): Two broad singlets, each integrating to 1H, are expected around 7.0-8.0 ppm. The two protons are diastereotopic and may appear as separate signals.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. Due to the molecule's asymmetry, seven distinct signals are expected.
-
Carbonyl Carbon (C=O): Expected in the range of 165-170 ppm.
-
Aromatic Carbons (6C):
-
C-Br (ipso-carbon): The "heavy atom effect" of bromine typically shields the directly attached carbon, placing its signal upfield relative to what electronegativity alone would suggest, likely around 110-115 ppm.
-
C-NH₂ (ipso-carbon): The strong electron-donating amino group will cause significant shielding, with a predicted shift around 145-150 ppm.
-
Other Aromatic Carbons: The remaining four carbons will appear between 115-135 ppm, with their precise shifts determined by the combined electronic effects of the substituents.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
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N-H Stretching (Amine & Amide): A pair of medium-to-strong bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amine (-NH₂) and amide (-CONH₂) groups.
-
C=O Stretching (Amide I Band): A very strong and sharp absorption is predicted around 1650-1680 cm⁻¹, characteristic of a primary amide carbonyl group.
-
N-H Bending (Amide II Band): A strong band around 1600-1640 cm⁻¹ is expected.
-
C=C Stretching (Aromatic): Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.
-
C-Br Stretching: A weak-to-medium absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
Mass spectrometry is definitive for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine. One peak will be for the molecule containing ⁷⁹Br (at m/z ≈ 214) and another of nearly equal intensity for the molecule containing ⁸¹Br (at m/z ≈ 216). This isotopic signature is a hallmark of a monobrominated compound.
-
Fragmentation: Common fragmentation pathways would include the loss of the amide group (-CONH₂) and subsequent cleavage of the aromatic ring.
Synthesis Methodology
4-Amino-3-bromobenzamide is most logically synthesized from its corresponding carboxylic acid, 4-amino-3-bromobenzoic acid, which is a commercially available starting material.[5][6][7] The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A reliable and high-yielding method involves the activation of the carboxylic acid, typically by converting it to an acid chloride, followed by amination.
Caption: Synthetic pathway from benzoic acid to benzamide.
Experimental Protocol: Synthesis via Acid Chloride Intermediate
Disclaimer: This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions in a fume hood.
-
Activation: To a solution of 4-amino-3-bromobenzoic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The completion of the acid chloride formation can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the formation of the methyl ester.
-
Solvent Removal: Once the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the crude 4-amino-3-bromobenzoyl chloride, which is typically used immediately in the next step without further purification.
-
Amination: The crude acid chloride is re-dissolved in an anhydrous solvent (e.g., DCM) and cooled to 0 °C. A concentrated aqueous solution of ammonium hydroxide ( excess, ~5-10 eq) is added slowly with vigorous stirring.
-
Work-up and Purification: The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting solid product is collected by filtration, washed with cold water to remove ammonium salts, and then with a small amount of cold diethyl ether or DCM to remove nonpolar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Amino-3-bromobenzamide.
Applications in Drug Discovery: A Gateway to PARP Inhibitors
The true value of 4-Amino-3-bromobenzamide lies in its application as a strategic intermediate in multi-step syntheses of pharmacologically active molecules. Its structure is particularly well-suited for the synthesis of PARP inhibitors, a class of drugs that have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[8]
Poly (ADP-ribose) polymerase (PARP) is a critical enzyme in the DNA damage repair pathway.[4] By inhibiting PARP, cancer cells with deficient DNA repair mechanisms (like those with BRCA mutations) cannot mend single-strand breaks, leading to the accumulation of catastrophic double-strand breaks and subsequent cell death—a concept known as synthetic lethality.
The structure of many PARP inhibitors, such as Veliparib (ABT-888), features a complex heterocyclic system attached to a benzamide core.[9][10] 4-Amino-3-bromobenzamide provides this essential benzamide core, with strategically placed functional groups that enable the construction of the rest of the molecule.
Caption: Synthetic utility of 4-Amino-3-bromobenzamide.
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The Amide Group: This is a crucial pharmacophore that often mimics the nicotinamide moiety of NAD⁺, the natural substrate of PARP. It forms key hydrogen bonds with amino acid residues in the enzyme's active site.[11]
-
The Amino Group: This serves as a versatile chemical handle. It can be diazotized, acylated, or used as a nucleophile to build complex heterocyclic rings that are common in PARP inhibitors.
-
The Bromo Group: This is an excellent functional group for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient and controlled formation of new carbon-carbon or carbon-nitrogen bonds, enabling the attachment of other aromatic or heterocyclic systems required for high-affinity binding to the PARP enzyme.
Safety and Handling
While a specific safety data sheet for 4-Amino-3-bromobenzamide is not universally available, the hazards can be inferred from structurally similar compounds. Analogs such as 4-bromobenzamide and 3-amino-4-chlorobenzamide are classified as skin irritants, serious eye irritants, and may cause respiratory irritation.[12][13]
-
GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Amino-3-bromobenzamide is more than a simple chemical; it is a testament to the power of rational molecular design in modern drug discovery. Its carefully arranged functional groups provide a robust and versatile platform for synthesizing high-value, complex molecules. For researchers in medicinal chemistry, understanding the properties and reactivity of this intermediate is essential for the development of next-generation therapeutics, particularly in the highly competitive and impactful field of oncology.
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